molecular formula C31H45N3O7 B610143 Plocabulin CAS No. 960210-99-5

Plocabulin

カタログ番号 B610143
CAS番号: 960210-99-5
分子量: 571.7 g/mol
InChIキー: IEKGSKLKBICCHQ-BDOJOPHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Plocabulin is a novel tubulin-binding agent . It is a marine-derived drug that binds to a new site in β-tubulin, inhibiting tubulin polymerization . It is currently being evaluated in Phase I/II studies in patients with advanced malignancies . This compound has potent antiproliferative and antiangiogenic actions in carcinoma cell lines and has antitumor activity in xenografted mice .


Synthesis Analysis

This compound is a marine natural polyketide isolated from the sponge Lithoplocamia lithistoides . Several new analogs of this compound have been designed through removing the right aliphatic chain and further modifying on the carbamate group and the enamide unit . The preliminary results indicate that the right aliphatic chain in this compound is allowed to remove with a little loss of activity .


Molecular Structure Analysis

This compound binds to β-tubulin . It shares its binding site with maytansine and rhizoxin . This compound binding to β-tubulin leads to a decrease of MT dynamic instability and to MT depolymerization in a concentration-dependent manner .


Chemical Reactions Analysis

This compound inhibits microtubule dynamics in endothelial cells . This subsequently disturbs the microtubule network inducing changes in endothelial cell morphology and causing the collapse of angiogenic vessels, or the suppression of the angiogenic process by inhibiting the migration and invasion abilities of endothelial cells .

科学的研究の応用

  • Potent Cytotoxic Activity in Colorectal Cancer : Plocabulin displayed significant cytotoxic activity in colorectal cancer patient-derived tumor organoids, suggesting its potential as an effective antitumor agent in colorectal cancer therapy (Costales-Carrera et al., 2019).

  • Mechanism of Action and Resistance : Research on the filamentous fungus Aspergillus nidulans revealed insights into this compound's mechanism of action, identifying β-tubulin as its molecular target. This study also provided clues about potential resistance mechanisms to this compound (Pantazopoulou, Galmarini & Peñalva, 2018).

  • Clinical Trial for Solid Tumors : A phase I clinical study evaluated this compound's dose-limiting toxicities and defined its maximum tolerated dose for patients with advanced solid tumors. The study also observed tumor responses in various cancers, including cervix carcinoma and metastatic non-small cell lung cancer (Élez et al., 2018).

  • Microtubule-Destabilizing Properties : this compound binds to the maytansine site on tubulin dimers, disrupting normal microtubule assembly. This action makes this compound a model for designing novel microtubule destabilizers (Navarrete & Jiménez, 2020).

  • Binding Mechanism with p-Glycoprotein : Studies on this compound's binding interaction with p-glycoprotein, a factor in drug resistance, provide insights for its structural modification to overcome resistance (Lü et al., 2021).

  • Synthesis and Structure-Activity Relationship : Research on synthesizing this compound analogs and their structure-activity relationship offers valuable information for the design of new potent tubulin-binding agents (Wang et al., 2021).

  • Anti-Angiogenic and Antitumor Effects : this compound's ability to block endothelial cell migration and invasion, contributing to its potent antitumor activity, has been highlighted. This includes effects on different cancer types and its antiangiogenic signals (Turrini, Maffei & Fimognari, 2022).

  • Inhibition of Angiogenesis in Endothelial Cells : In-depth study on this compound's effects on endothelial cells, revealing its concentration-dependent disruption of angiogenic vessels and support of its antitumor activities (Galmarini et al., 2018).

  • Improved Synthesis Method : A study on copper-catalyzed cross-coupling reactions for the synthesis of this compound has provided improved methods for its preparation, essential for its clinical development (Wang et al., 2021).

  • Efficacy in Ovarian Carcinoma Cell Lines : this compound demonstrated potent antitumor activity in high-grade serous ovarian cancer cell lines, highlighting its therapeutic potential in ovarian cancer (Heredia-Soto et al., 2022).

  • Antitumor Activity in Gastrointestinal Stromal Tumors : The efficacy of this compound in patient-derived xenograft models of gastrointestinal stromal tumors challenges the view of these tumors being resistant to cytotoxic agents (Wang et al., 2020).

  • Efficacy in Soft Tissue Sarcoma : this compound's in vivo efficacy in patient-derived xenograft models of soft tissue sarcoma supports its further clinical exploration in treating this rare disease (Wang et al., 2022).

  • Plinabulin in Solid Tumors and Lymphomas : A first-in-human trial of plinabulin showed its potential as a vascular disrupting agent in treating solid tumors and lymphomas (Mita et al., 2010).

  • Marine Compounds in Cancer Pharmacology : this compound represents one of the marine natural products advancing cancer chemotherapy due to its unique properties and mode of action (Jimenez et al., 2020).

作用機序

Plocabulin inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells . It inhibits microtubule dynamics in endothelial cells at picomolar concentrations . This rapid collapse of the endothelial tubular network in vitro occurs in a concentration-dependent manner and is observed at concentrations lower than that affecting cell survival .

Safety and Hazards

Plocabulin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure .

将来の方向性

Plocabulin is currently undergoing phase II clinical trials . It has shown potent antitumor activity in patient-derived xenograft models of soft tissue sarcoma . The results demonstrate the in vivo efficacy of this compound in the preclinical models of soft tissue sarcoma and corroborate the findings of previous studies . These data provide a convincing rationale for further clinical exploration of this compound in soft tissue sarcomas .

特性

IUPAC Name

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGSKLKBICCHQ-BDOJOPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960210-99-5
Record name Plocabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PM-060184
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLOCABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。